
Bimosiamose
Vue d'ensemble
Description
TBC-1269, également connu sous le nom de Bimosiamose, est un antagoniste pan-sélectine non oligosaccharidique. Il est connu pour sa capacité à inhiber l'interaction entre les sélectines et leurs ligands, qui joue un rôle crucial dans la réponse inflammatoire. Les sélectines sont des molécules d'adhésion cellulaire qui permettent le roulement initial des leucocytes sur l'endothélium, une étape cruciale dans le recrutement des leucocytes vers les sites d'inflammation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du TBC-1269 implique plusieurs étapes clés :
Condensation de Friedel-Crafts : Le processus commence par la condensation de Friedel-Crafts de l'acide 2-(2'-méthoxybiphényl-3-yl)acétique avec le dichlorure d'adipoyle en présence de chlorure d'aluminium dans le dichlorométhane. Cette réaction forme un adduit.
Réduction : L'adduit subit une réduction des deux groupes carbonyles en utilisant de l'hydroxyde de lithium et de l'hydrazine, ou alternativement avec du triéthylsilane, de l'acide trifluoroacétique et de l'éthérate de trifluorure de bore, ou avec de l'hydrogène, de l'hydroxyde de palladium et du tribromure de bore.
Clivage des groupes méthoxy : Les groupes méthoxy sont clivés en utilisant du tribromure de bore dans le dichlorométhane pour obtenir un composé bis phénolique.
Condensation avec l'alpha-D-mannose pentaacétate : Le composé bis phénolique est ensuite condensé avec l'alpha-D-mannose pentaacétate en utilisant de l'éthérate de trifluorure de bore dans le dichloroéthane pour former un bis glycoside.
Méthodes de production industrielle
La production industrielle du TBC-1269 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés et de procédés à flux continu pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Key Synthetic Reactions and Glycosylation Steps
Bimosiamose’s structure involves carbohydrate-based motifs, necessitating precise glycosylation reactions. A critical step in synthesizing related glycopeptide analogues (e.g., GSnP-6) involves β-glycoside bond formation using glucosamine donors under controlled conditions:
-
Reaction Setup : Activation of glucosamine donor 6 at −10°C with 0.8 equivalents yielded β-glycoside 7 in 79% yield, avoiding undesired tetrasaccharide byproducts .
-
Chromatography : Challenges in separating isomers were mitigated using preparative-scale chromatography with isocratic mobile phases (e.g., formic acid/acetonitrile) .
Table 1: Glycosylation Reaction Parameters
Parameter | Value | Source |
---|---|---|
Temperature | −10°C | |
Donor Equivalents | 0.8 eq | |
Yield | 79% | |
Column | YMC-Pack Phenyl (150 × 2.1 mm) |
Analytical Characterization
This compound’s pharmacokinetics and purity were assessed using advanced analytical methods:
-
LC-ESI-MS/MS : Quantification in human plasma employed a Finnigan MAT TSQ 7000 mass spectrometer with a lower limit of quantification (LOQ) of 30 ng ml⁻¹ .
Table 2: Pharmacokinetic Parameters (Multiple-Dose Study)
Dose (mg) | Subjects with [Plasma] > LOQ | Median AUC (h·ng ml⁻¹) | Cₘₐₓ (ng ml⁻¹) |
---|---|---|---|
50 | 3/6 | — | — |
70 | 4/6 | 5,746 | 51.6 |
Data derived from . |
Stability and Functional Group Reactivity
-
Carbohydrate Stability : this compound remained stable under chromatographic conditions, with no degradation observed during plasma analysis .
-
Sulfation and Fucosylation : Analogous glycopeptide studies highlight the importance of α1,3-fucose and tyrosine sulfation for selectin binding, informing design principles for this compound derivatives .
Inhibition Mechanism and Selectin Interactions
This compound’s efficacy stems from blocking selectin-mediated leukocyte adhesion:
-
IC₅₀ Values : 20 µM (P-selectin), 88 µM (E-selectin), 86 µM (L-selectin).
-
Dynamic Flow Models : Demonstrated inhibition of neutrophil and eosinophil adhesion under physiological flow conditions .
Environmental and Process Considerations
Applications De Recherche Scientifique
TBC-1269 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study selectin-mediated cell adhesion and the development of selectin inhibitors.
Biology: TBC-1269 is employed in research on leukocyte recruitment and the inflammatory response.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases by inhibiting leukocyte recruitment.
Industry: TBC-1269 is used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
TBC-1269 exerts its effects by inhibiting the interaction between selectins and their ligands. This inhibition prevents the initial rolling of leukocytes on the endothelium, thereby reducing leukocyte recruitment to sites of inflammation. The molecular targets of TBC-1269 include E-selectin, P-selectin, and L-selectin, with inhibitory concentrations (IC50) of 88 micromolar, 20 micromolar, and 86 micromolar, respectively .
Comparaison Avec Des Composés Similaires
Composés similaires
GMI-1070 : Un autre antagoniste pan-sélectine ayant des propriétés anti-inflammatoires similaires.
Uproleselan : Un antagoniste spécifique de l'E-sélectine utilisé dans le traitement de la leucémie myéloïde aiguë.
Rivipansel : Un antagoniste pan-sélectine utilisé dans le traitement des crises vaso-occlusives de la drépanocytose.
Unicité du TBC-1269
Le TBC-1269 est unique en raison de sa structure non oligosaccharidique, qui le distingue des autres antagonistes des sélectines qui sont généralement des oligosaccharides. Cette structure unique contribue à ses propriétés de liaison spécifiques et à ses effets anti-inflammatoires .
Activité Biologique
Bimosiamose is a small-molecule pan-selectin antagonist that has garnered attention for its potential therapeutic applications in various inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound functions primarily by inhibiting selectins, which are adhesion molecules that facilitate the interaction between leukocytes and the endothelium during inflammatory responses. By blocking these interactions, this compound effectively reduces leukocyte migration into inflamed tissues, thereby mitigating inflammation.
Pharmacokinetics and Safety Profile
A Phase I clinical trial assessed the tolerability and pharmacokinetics of inhaled this compound. The study involved healthy male participants who received varying doses of this compound disodium. Key findings included:
- Tolerability : No severe adverse events were reported; mild adverse events were more frequent at higher doses (140 mg) .
- Pharmacokinetics : this compound was detected in plasma at doses ≥50 mg, with a maximum concentration of 64 ng/ml noted . The area under the curve (AUC) values indicated low systemic bioavailability after inhalation.
Asthma Studies
This compound has shown promising results in clinical trials focusing on asthma:
- Allergen Challenge Model : In a randomized, double-blind, placebo-controlled trial involving subjects with mild allergic asthma, this compound significantly reduced the maximum late asthmatic response (LAR) by 50.2% compared to placebo . This trial highlighted its potential as a novel therapeutic strategy for asthma management.
- Ozone-Induced Inflammation : Another study investigated the effects of this compound on ozone-induced airway inflammation. Participants inhaled this compound over four days before exposure to ozone. Results indicated a 40% reduction in sputum neutrophils and significant decreases in interleukin-8 and matrix metalloproteinase-9 levels compared to placebo .
COPD Studies
In a Phase II study involving patients with moderate-to-severe COPD, this compound met its primary endpoint by demonstrating significant anti-inflammatory benefits:
- Interleukin-8 Reduction : Patients treated with this compound exhibited decreased levels of interleukin-8 compared to those receiving placebo .
- Improved Lung Function : The treatment group showed enhanced lung function without notable side effects or issues with dose compliance .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Population | Key Findings | |
---|---|---|---|
Phase I Trial | Healthy males | Tolerability confirmed; low systemic bioavailability | Safe for inhalation up to 70 mg |
Allergen Challenge Model | Mild allergic asthma | 50.2% reduction in LAR | Effective in reducing asthmatic responses |
Ozone-Induced Inflammation | Healthy volunteers | 40% decrease in sputum neutrophils | Anti-inflammatory effects observed |
Phase II COPD Study | Moderate-to-severe COPD | Significant reduction in interleukin-8 | Promising candidate for COPD treatment |
Propriétés
IUPAC Name |
2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCQJDEHXJHRI-XJMXIVSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048783 | |
Record name | Bimosiamose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-40-5 | |
Record name | Bimosiamose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimosiamose [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimosiamose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimosiamose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIMOSIAMOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.